molecular formula C19H26N2S B4301029 N-(1-ADAMANTYL)-N'-(2,6-DIMETHYLPHENYL)THIOUREA

N-(1-ADAMANTYL)-N'-(2,6-DIMETHYLPHENYL)THIOUREA

Cat. No.: B4301029
M. Wt: 314.5 g/mol
InChI Key: SDMJSGGENGRHBD-UHFFFAOYSA-N
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Description

N-1-adamantyl-N’-(2,6-dimethylphenyl)thiourea is a compound that combines the unique structural features of adamantane and thiourea. Adamantane is a tricyclic cage compound known for its rigidity and stability, while thiourea is an organosulfur compound with a wide range of applications in organic synthesis. The combination of these two moieties results in a compound with interesting chemical and physical properties, making it a subject of scientific research and industrial interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-adamantyl-N’-(2,6-dimethylphenyl)thiourea typically involves the reaction of 1-adamantylamine with 2,6-dimethylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N-1-adamantyl-N’-(2,6-dimethylphenyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-1-adamantyl-N’-(2,6-dimethylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-1-adamantyl-N’-(2,6-dimethylphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antiviral and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of N-1-adamantyl-N’-(2,6-dimethylphenyl)thiourea is not fully understood, but it is believed to involve interactions with specific molecular targets. The adamantyl moiety may enhance the compound’s ability to penetrate biological membranes, while the thiourea group can interact with various enzymes and receptors, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-1-adamantyl-N’-(2,6-dimethylphenyl)urea: Similar structure but with an oxygen atom instead of sulfur.

    N-1-adamantyl-N’-(2,6-dimethylphenyl)guanidine: Contains a guanidine group instead of thiourea.

    N-1-adamantyl-N’-(2,6-dimethylphenyl)carbamate: Contains a carbamate group instead of thiourea.

Uniqueness

N-1-adamantyl-N’-(2,6-dimethylphenyl)thiourea is unique due to the presence of both adamantyl and thiourea moieties, which confer distinct chemical and physical properties. The rigidity and stability of the adamantyl group, combined with the reactivity of the thiourea group, make this compound particularly interesting for various applications.

Properties

IUPAC Name

1-(1-adamantyl)-3-(2,6-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2S/c1-12-4-3-5-13(2)17(12)20-18(22)21-19-9-14-6-15(10-19)8-16(7-14)11-19/h3-5,14-16H,6-11H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMJSGGENGRHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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